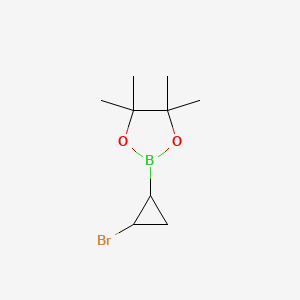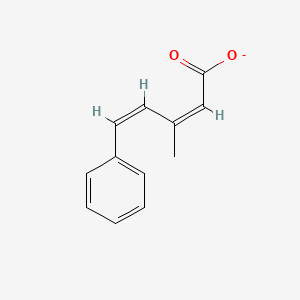
1-Ethynyl-3,3-difluoro-cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3,3-difluoro-cyclobutanol is a chemical compound with the molecular formula C6H6F2O It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclobutanol ring
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of a cyclobutanone derivative with an ethynylating agent in the presence of a fluorinating reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
1-Ethynyl-3,3-difluoro-cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms to form new derivatives.
Common Reagents and Conditions: Typical reagents include bases, acids, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3,3-difluoro-cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-3,3-difluoro-cyclobutanol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl and fluorine groups contribute to its reactivity and binding affinity, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-3,3-difluoro-cyclobutanol can be compared with other similar compounds, such as:
1-Ethynyl-3-fluoro-cyclobutanol: This compound has only one fluorine atom, resulting in different reactivity and properties.
1-Ethynyl-3,3-dichloro-cyclobutanol:
1-Ethynyl-3,3-difluoro-cyclopentanol: The larger ring size in this compound affects its stability and reactivity compared to the cyclobutanol derivative.
Eigenschaften
Molekularformel |
C6H6F2O |
|---|---|
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
1-ethynyl-3,3-difluorocyclobutan-1-ol |
InChI |
InChI=1S/C6H6F2O/c1-2-5(9)3-6(7,8)4-5/h1,9H,3-4H2 |
InChI-Schlüssel |
HOPYVGCRQAXXEX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CC(C1)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


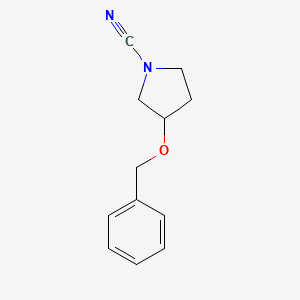
![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
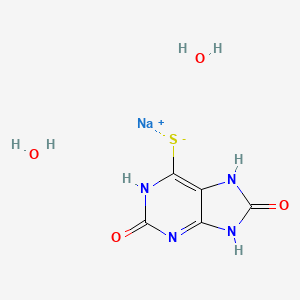
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
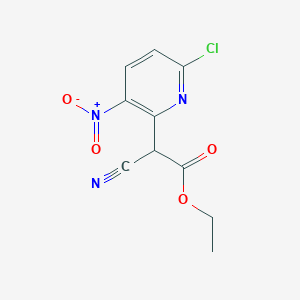
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
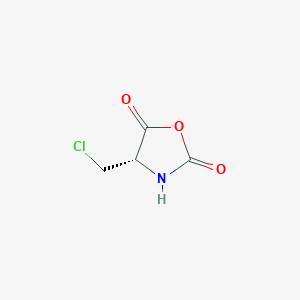
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
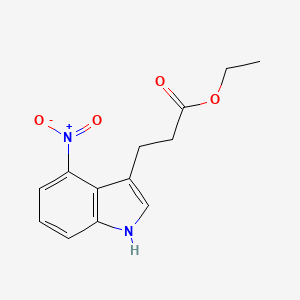
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)
